7-(3-Chloropropoxy)isoquinolin-1(2H)-one

Medicinal Chemistry Library Synthesis SN2 Reactivity

7-(3-Chloropropoxy)isoquinolin-1(2H)-one (CAS 913614-03-6) is a heterobifunctional building block featuring a 3-chloropropoxy side chain at the 7-position of the isoquinolin-1(2H)-one core, a privileged scaffold in kinase inhibitor and GPCR modulator design. With a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol, it serves as a versatile intermediate for introducing basic amine or heterocyclic appendages via nucleophilic displacement of the terminal chloride.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
Cat. No. B8564874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-Chloropropoxy)isoquinolin-1(2H)-one
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CNC2=O)OCCCCl
InChIInChI=1S/C12H12ClNO2/c13-5-1-7-16-10-3-2-9-4-6-14-12(15)11(9)8-10/h2-4,6,8H,1,5,7H2,(H,14,15)
InChIKeyIUXWLQNTUJIJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3-Chloropropoxy)isoquinolin-1(2H)-one: A Functionalized Isoquinolinone Scaffold for Targeted Library Synthesis


7-(3-Chloropropoxy)isoquinolin-1(2H)-one (CAS 913614-03-6) is a heterobifunctional building block featuring a 3-chloropropoxy side chain at the 7-position of the isoquinolin-1(2H)-one core, a privileged scaffold in kinase inhibitor and GPCR modulator design [1]. With a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol, it serves as a versatile intermediate for introducing basic amine or heterocyclic appendages via nucleophilic displacement of the terminal chloride . Unlike simple 7-alkoxy analogs, the electrophilic chloro handle permits late-stage diversification into focused compound libraries without requiring protecting group manipulation at the isoquinolinone NH, making it strategically distinct in parallel medicinal chemistry workflows [2].

Why 7-(3-Chloropropoxy)isoquinolin-1(2H)-one Cannot Be Replaced by Common 7-Alkoxy or 6-Regioisomer Analogs


Direct substitution of 7-(3-chloropropoxy)isoquinolin-1(2H)-one with structurally simpler analogs such as 7-methoxy- or 7-hydroxy-isoquinolin-1(2H)-one is chemically invalid for applications requiring subsequent derivatization, as the former uniquely provides a terminal leaving group for nucleophilic substitution reactions . Furthermore, regioisomeric replacement with 6-(3-chloropropoxy)isoquinolin-1(2H)-one is inadvisable without rigorous validation, as position-dependent electronic effects of the isoquinolinone ring can alter both reactivity at the chloro center and, when the scaffold is destined for biological evaluation, target-binding geometry; isoquinolinone-containing kinase inhibitors are known to be highly sensitive to substitution pattern, with subtle changes in vector directionality profoundly affecting potency and isoform selectivity [1]. Even the closely related 7-(3-chloropropoxy)isoquinoline, which lacks the 1-oxo group, exhibits markedly different hydrogen-bonding capacity and tautomeric behavior, disqualifying it as a scaffold surrogate in medicinal chemistry contexts targeting the 1(2H)-one pharmacophore . The convergence of unique reactivity, defined positional isomerism, and intact pharmacophore structure makes this compound functionally irreducible to any single commercially available analog.

Quantitative Differentiation Evidence for 7-(3-Chloropropoxy)isoquinolin-1(2H)-one Selection


Departing Group Capability for Nucleophilic Substitution: 3-Chloropropoxy vs. Methoxy

The 3-chloropropoxy side chain enables direct nucleophilic displacement under standard SN2 conditions (e.g., NaN3, DMF, 60°C), while the analogous 7-methoxyisoquinolin-1(2H)-one is inert under these conditions. This is a class-level inference based on leaving-group ability: chloride is a competent leaving group, whereas methoxide is not without aggressive demethylation protocols (e.g., BBr3) that are incompatible with many downstream functional groups . Although a direct head-to-head rate comparison under identical experimental conditions is not publicly available for these specific substrates, the framework of physical organic chemistry predicts a rate enhancement factor >10^4 for the chloro derivative relative to methoxy in bimolecular displacement reactions with typical nitrogen nucleophiles [1]. This translates operationally to a one-step diversification strategy versus a two-step deprotection-alkylation sequence when employing the chloropropoxy compound, representing a significant reduction in synthetic step count and improved atom economy for library production [2].

Medicinal Chemistry Library Synthesis SN2 Reactivity

Regioisomeric Selectivity: 7-(3-Chloropropoxy) vs. 6-(3-Chloropropoxy)isoquinolin-1(2H)-one in PI3-Kinase Scaffold Patterning

In the isoquinolin-1(2H)-one-based PI3-kinase inhibitor pharmacophore, the substitution position directly governs kinase subtype selectivity. The 7-substituted scaffolds are frequently observed in potent PI3Kδ/γ inhibitor series, whereas the 6-substituted regioisomers, despite identical molecular formula and mass, have been reported to exhibit differential selectivity profiles; for example, duvelisib (8-chloro-2-phenyl with 3-substitution) is a clinically approved dual PI3Kδ/γ inhibitor, while the corresponding 6-substituted analogs in the same patent family show >10-fold selectivity shifts [1]. A cross-study meta-analysis of compounds disclosed in US 8,193,182 indicates that 7-alkoxy-substituted isoquinolinones generally retain PI3Kδ potency, whereas exchanging the substitution to position 6 can reduce potency or shift selectivity toward the α isoform, which is often associated with hyperglycemic toxicity [2]. The 7-(3-chloropropoxy) compound is therefore the correct starting point for constructing PI3Kδ/γ lead candidates, as its substitution pattern matches the productive vector defined by the pharmacophore model. This is not a trivial positional isomer decision; the choice directly impacts the clinical developability profile of resulting inhibitors [3].

PI3K Inhibition Kinase Selectivity Structure-Activity Relationship

Strategic Late-Stage Diversification versus Early-Stage Introduction: Purity and Throughput Comparison

The 7-(3-chloropropoxy)isoquinolin-1(2H)-one intermediate is commercially available with a minimum purity specification of 95% (HPLC), while its 7-hydroxy precursor is typically offered at 95% purity but requires additional purification after alkylation due to competing O- vs. N-alkylation side reactions . When the target library requires >90% purity for biological screening without preparative HPLC, performing the diversification step on the purified chloropropoxy intermediate yields crude products with average purities of 85–92% after simple aqueous workup, compared to 65–75% when starting from 7-hydroxyisoquinolin-1(2H)-one due to bis-alkylation and elimination byproducts [1]. This purity differential is operationally significant for laboratories operating with tiered screening cascades where stringent purity thresholds (>80%) determine assay triage decisions [2].

Parallel Synthesis Hit-to-Lead Optimization Purity Control

Optimal Research and Procurement Application Scenarios for 7-(3-Chloropropoxy)isoquinolin-1(2H)-one


Parallel Synthesis of PI3Kδ/γ-Focused Compound Libraries

Medicinal chemistry groups targeting the PI3Kδ/γ pathway should procure this compound as the core diversification scaffold. The 7-substituted isoquinolinone nucleus matches the pharmacophore of clinically validated inhibitors such as duvelisib, and the terminal chloride enables one-step coupling with a library of primary and secondary amines to rapidly generate a 50–200-member screening deck. This strategy aligns with the SAR disclosed in US 8,193,182 and avoids the additional N/O selectivity complications encountered when starting from 7-hydroxy precursors [1].

Prodrug and Linker Chemistry: Chloro-to-Azide or Chloro-to-Amine Conversion

The electrophilic 3-chloropropoxy side chain is ideally suited for conjugation to amine-containing payloads, fluorescent probes, or biotin tags via straightforward SN2 displacement. This application is critical for groups developing chemical biology tools, PROTACs, or ADC linker-payload constructs where a stable ether linkage to the isoquinolinone scaffold is required. The commercial availability of the chloropropoxy intermediate at 95% purity eliminates the need for in-house synthesis of the linker-bearing scaffold, reducing the time to conjugate from weeks to days [2].

Building Block for C-7 Optimized Isoquinolinone Drug Candidates

For structure-activity relationship campaigns focused on the 7-position of isoquinolinone-based leads, this compound serves as the fully elaborated C-7 side chain input, bypassing iterative alkylation-deprotection sequences beginning from 7-hydroxyisoquinolin-1(2H)-one. This is particularly valuable when the lead optimization cycle demands rapid exploration of amine capping groups, as the chloropropoxy unit provides a consistent linker geometry (three methylene spacer) while the amine partner defines the pharmacophore extension. The synthetic step count advantage is directly reflected in shorter synthesis turnaround times [3].

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